Fmoc-D-norArg(Boc)2-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

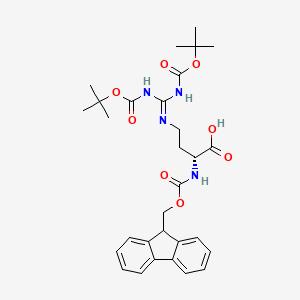

Fmoc-D-norArg(Boc)2-OH: is a derivative of the amino acid arginine, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and two tert-butyloxycarbonyl (Boc) protecting groups on the guanidine side chain. This configuration makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is required.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-norArg(Boc)2-OH typically involves the following steps:

Protection of the Amino Group: The amino group of D-norarginine is protected using the Fmoc group. This is achieved by reacting D-norarginine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

Protection of the Guanidine Group: The guanidine group is protected using tert-butyloxycarbonyl (Boc) groups. This is done by reacting the Fmoc-protected D-norarginine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control of reaction conditions, including temperature, solvent, and reagent concentrations, ensuring high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection Reactions: The Fmoc group can be removed under mildly basic conditions using piperidine, while the Boc groups can be removed using acidic conditions such as trifluoroacetic acid.

Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using activating agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or N-hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal; trifluoroacetic acid for Boc removal.

Coupling: HBTU, HOBt, and bases like diisopropylethylamine (DIEA).

Major Products:

Deprotection: Removal of Fmoc yields D-norArg(Boc)2-OH; removal of Boc yields D-norarginine.

Coupling: Formation of peptide bonds with other amino acids or peptides.

Applications De Recherche Scientifique

Chemistry: Fmoc-D-norArg(Boc)2-OH is widely used in the synthesis of peptides and proteins. Its protecting groups allow for selective deprotection, enabling the stepwise assembly of complex peptide sequences.

Biology: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays.

Medicine: In medicinal chemistry, peptides synthesized using this compound can be used to develop new therapeutic agents, including enzyme inhibitors and receptor agonists or antagonists.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs and diagnostic agents.

Mécanisme D'action

The primary function of Fmoc-D-norArg(Boc)2-OH is to serve as a building block in peptide synthesis. The Fmoc and Boc protecting groups prevent unwanted side reactions during the synthesis process. The Fmoc group is removed under basic conditions, while the Boc groups are removed under acidic conditions, allowing for the sequential addition of amino acids to form the desired peptide.

Comparaison Avec Des Composés Similaires

Fmoc-Arg(Boc)2-OH: Similar to Fmoc-D-norArg(Boc)2-OH but with a different stereochemistry.

Fmoc-Lys(Boc)-OH: Another amino acid derivative used in peptide synthesis, with a lysine backbone instead of arginine.

Fmoc-D-Arg(Pbf)-OH: A derivative of arginine with different protecting groups.

Uniqueness: this compound is unique due to its specific protecting groups and stereochemistry, which make it particularly suitable for the synthesis of peptides with specific structural and functional properties.

Activité Biologique

Fmoc-D-norArg(Boc)2-OH is a derivative of the amino acid arginine, specifically designed for applications in peptide synthesis. This compound is characterized by its unique structural features, which include the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. These modifications enhance its utility in solid-phase peptide synthesis (SPPS) and influence its biological activity. Understanding the biological activity of this compound is critical for its application in therapeutic peptides and drug development.

Chemical Structure

The chemical structure can be represented as follows:

- Chemical Name : (R)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-N,N'-bis-t-butyloxycarbonyl-2-amino-3-guanidino-propionic acid

- Molecular Formula : C31H40N4O8

- Molecular Weight : 596.67 g/mol

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its guanidino group, which plays a significant role in interactions with biological macromolecules. The following sections detail specific aspects of its biological activity.

1. Peptide Synthesis and Coupling Efficiency

The efficiency of peptide coupling is a crucial factor in the synthesis of bioactive peptides. This compound has been shown to exhibit varying coupling efficiencies depending on the reaction conditions. In studies comparing different arginine derivatives, this compound demonstrated rapid kinetics of δ-lactam formation, although this was associated with lower overall coupling efficiency due to side reactions .

| Time (h) | Coupling Efficiency (%) |

|---|---|

| 0 | 88.8 |

| 1 | 88.6 |

| 24 | 86.9 |

| 48 | 85.0 |

| 10 days | 77.6 |

This table illustrates the stability of this compound over time during peptide synthesis, indicating a gradual decline in efficiency.

2. Biological Activity in Cell Models

Research has indicated that arginine derivatives, including this compound, can influence cellular processes such as nitric oxide production and cell signaling pathways. The compound's guanidino group is crucial for these interactions, enhancing nitric oxide synthase activity, which is vital for various physiological functions including vasodilation and immune response.

3. Case Studies

Several studies have explored the effects of this compound in cellular models:

- Study on Nitric Oxide Production : In a study examining the role of arginine analogs on nitric oxide production, it was found that this compound significantly increased nitric oxide levels in endothelial cells, suggesting its potential as a vasodilatory agent.

- Inhibition Studies : Another investigation assessed the inhibitory effects of various arginine derivatives on serine proteases. This compound was identified as a potent inhibitor, demonstrating enhanced affinity due to structural modifications that favor binding to the active site of target enzymes .

Propriétés

IUPAC Name |

(2R)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O8/c1-29(2,3)41-27(38)33-25(34-28(39)42-30(4,5)6)31-16-15-23(24(35)36)32-26(37)40-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEGEHCONNLNCC-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.